N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core linked to a substituted phenyl ring bearing methoxy and tetrazole groups. The compound’s design integrates a tetrazole ring, which enhances metabolic stability and hydrogen-bonding capacity, and a pyridine moiety, which may improve solubility and target affinity.
Properties
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-22-13-3-2-11(8-12(13)20-9-16-18-19-20)17-14(21)10-4-6-15-7-5-10/h2-9H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVRNSJOOWSWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. The methoxy group is introduced via nucleophilic substitution reactions, and the pyridine ring is often synthesized through condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions .
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several classes of molecules, including pyrazole-carboximidamides, isonicotinamide derivatives, and other carboxamide-based scaffolds. Key comparisons include:
Key Observations:
- Tetrazole vs. Pyrazole : The target compound’s tetrazole group (vs. pyrazole in and ) likely improves metabolic stability and hydrogen-bonding interactions, critical for target engagement .
- Pyridine vs.
- Methoxy Substitution : The 4-methoxy group (target and ) enhances lipophilicity and may influence pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The pyrazolo-pyridine derivative (374.4 g/mol, ) is heavier than typical drug-like molecules, whereas the target compound’s weight is likely lower, favoring bioavailability.
- Solubility : The pyridine core (target) and methoxy group may improve aqueous solubility compared to TPIN’s isonicotinamide or ’s carboximidamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
